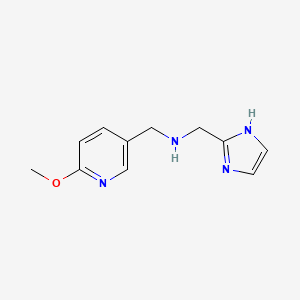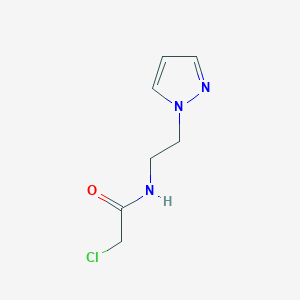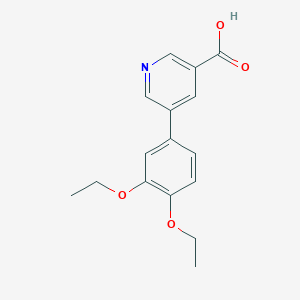
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine, also known as MRS2500, is a selective antagonist of the P2Y1 receptor, a G protein-coupled receptor that is involved in various physiological processes. MRS2500 has been used in scientific research to investigate the role of P2Y1 receptors in different biological systems.
Wirkmechanismus
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine works by selectively blocking the activation of P2Y1 receptors by their ligands, such as ADP and ATP. P2Y1 receptors are involved in various signaling pathways, including the activation of phospholipase C and the release of intracellular calcium. By blocking P2Y1 receptor activation, this compound can modulate these signaling pathways and affect various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the system being studied. In platelets, this compound inhibits ADP-induced platelet aggregation and reduces thrombus formation. In the brain, this compound inhibits the release of neurotransmitters such as glutamate and GABA, which can affect synaptic transmission and plasticity. In the immune system, this compound can modulate the activation of immune cells such as macrophages and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine has several advantages for use in scientific research. It is a highly selective antagonist of the P2Y1 receptor, which allows for specific modulation of this receptor without affecting other receptors or signaling pathways. This compound is also available in high purity and yield, making it suitable for use in various experimental systems.
However, there are also limitations to the use of this compound in scientific research. For example, it may not be suitable for use in vivo due to its limited bioavailability and rapid metabolism. In addition, the effects of this compound may be influenced by other factors such as the concentration of endogenous ligands and the presence of other receptors.
Zukünftige Richtungen
There are several future directions for the use of N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine in scientific research. One area of interest is the role of P2Y1 receptors in the regulation of inflammation and immune responses. This compound has been shown to modulate immune cell activation and cytokine production, suggesting that it may have potential therapeutic applications in inflammatory diseases.
Another area of interest is the role of P2Y1 receptors in the regulation of synaptic plasticity and cognitive function. This compound has been shown to affect neurotransmitter release and synaptic transmission, suggesting that it may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
In conclusion, this compound is a selective antagonist of the P2Y1 receptor that has been used in scientific research to investigate the role of this receptor in various biological systems. Its specific modulation of P2Y1 receptor signaling pathways has led to insights into the mechanisms underlying platelet aggregation, neurotransmitter release, and immune cell activation. While there are limitations to its use in scientific research, this compound has potential applications in the treatment of inflammatory and neurological disorders.
Synthesemethoden
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine can be synthesized using a multistep process that involves the reaction of 2-chloromethylimidazole with 6-methoxypyridine-3-carbaldehyde, followed by reduction and further chemical modifications. The final product is obtained in high purity and yield, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine has been used in various scientific studies to investigate the role of P2Y1 receptors in different biological systems, including the cardiovascular, nervous, and immune systems. For example, this compound has been used to study the effects of P2Y1 receptor activation on platelet aggregation, which is important in the formation of blood clots. This compound has also been used to investigate the role of P2Y1 receptors in the regulation of neurotransmitter release in the brain.
Eigenschaften
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-16-11-3-2-9(7-15-11)6-12-8-10-13-4-5-14-10/h2-5,7,12H,6,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOUQVZVUCSMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNCC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7588234.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7588246.png)

![3-[(2-Imidazol-1-ylethylamino)methyl]benzamide](/img/structure/B7588283.png)

![3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7588290.png)
![2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7588291.png)
![1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7588297.png)
![3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)
![2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7588324.png)

![1-[2-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B7588330.png)
![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)